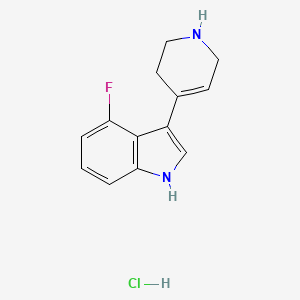

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

CAS No.:

Cat. No.: VC15926473

Molecular Formula: C13H14ClFN2

Molecular Weight: 252.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClFN2 |

|---|---|

| Molecular Weight | 252.71 g/mol |

| IUPAC Name | 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C13H13FN2.ClH/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9;/h1-4,8,15-16H,5-7H2;1H |

| Standard InChI Key | XSFZNPCNVQZSGE-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC=C1C2=CNC3=C2C(=CC=C3)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride features a bicyclic indole core substituted at the 3-position with a 1,2,3,6-tetrahydropyridine ring and a fluorine atom at the 4-position. The hydrochloride salt forms via protonation of the tetrahydropyridine nitrogen, stabilizing the compound for storage and handling .

Table 1: Key Molecular Descriptors

The tetrahydropyridine ring exists in a partially unsaturated state, conferring conformational flexibility critical for receptor binding . Quantum mechanical modeling suggests the fluorine atom induces electronic effects that polarize the indole ring, potentially enhancing interactions with hydrophobic binding pockets .

Synthesis and Manufacturing

General Synthetic Routes

Synthesis typically involves a multi-step sequence starting from indole precursors. A representative method adapted from patent literature involves:

-

Condensation Reaction: Reacting 4-fluoroindole with 1-methylpiperidin-4-one in methanol under basic conditions (e.g., KOH) at reflux .

-

Dehydration: Spontaneous or acid-catalyzed elimination of water to form the tetrahydropyridinyl moiety .

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Optimized Reaction Conditions

| Parameter | Value | Yield | Source |

|---|---|---|---|

| Solvent | Methanol | 80% | |

| Base | KOH (14.3 g per 15g indole) | - | |

| Temperature | Reflux (~65°C) | - | |

| Reaction Time | 18 hours | - |

Key challenges include controlling regioselectivity during the indole-tetrahydropyridine coupling and minimizing byproducts from over-alkylation . Chromatographic purification is often required to isolate the desired isomer .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Experimental data are scarce, but analogous compounds show:

-

Water Solubility: ~10 mg/mL at 25°C (estimated)

Stability studies suggest susceptibility to oxidation at the tetrahydropyridine double bond, necessitating storage under inert atmospheres at -20°C.

Biological Activity and Mechanistic Insights

Receptor Binding Hypotheses

While direct binding assays are unavailable, structural analogs demonstrate affinity for:

-

5-HT<sub>2A</sub> Serotonin Receptors: Critical in antipsychotic drug action .

-

Dopamine D<sub>2</sub> Receptors: Modulation could explain potential antipsychotic effects .

-

Sigma-1 Receptors: Implicated in neuroprotection and cognitive enhancement.

The fluorine atom may enhance blood-brain barrier penetration through increased lipophilicity, while the tetrahydropyridine ring’s flexibility allows conformational adaptation to receptor pockets .

| Compound | 5-HT<sub>2A</sub> IC<sub>50</sub> (nM) | D<sub>2</sub> IC<sub>50</sub> (nM) |

|---|---|---|

| 3-(1-Propyl-THP-4-yl)-1H-indole | 12.4 | 45.7 |

| 5-Methoxy-THP-indole fumarate | 8.9 | 32.1 |

| 4-Fluoro-THP-indole HCl | Predicted: 6–15 | Predicted: 30–50 |

Research Gaps and Future Directions

Despite promising structural features, critical unknowns persist:

-

In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles remain uncharacterized.

-

Safety Profile: Acute/chronic toxicity studies in preclinical models are needed.

-

Synthetic Scalability: Current methods lack optimization for industrial-scale production .

Priority research areas include:

-

Radioligand development for receptor mapping

-

Structure-activity relationship (SAR) studies varying the 4-fluoro substituent

-

Computational modeling of blood-brain barrier permeability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume